

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Methylcyclohexane Ethers

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Compound of Interest

Compound Name: 1-Methoxy-3-methylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted methylcyclohexane ethers. It is designed to serve as a detailed reference, ensuring accurate and unambiguous communication of these chemical structures. This document outlines the systematic rules for naming these compounds, including the prioritization of functional groups, numbering of the carbon framework, and designation of stereochemistry. Furthermore, it includes representative experimental protocols and quantitative data to provide practical context.

Core Principles of IUPAC Nomenclature for Ethers

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). According to IUPAC nomenclature, ethers are treated as alkanes substituted with an alkoxy (-OR) group. The ether functional group does not have a characteristic suffix and is always named as a prefix.^{[1][2]}

The fundamental steps for naming substituted methylcyclohexane ethers are as follows:

- **Identify the Parent Structure:** The parent structure is the main hydrocarbon chain or ring. In the case of methylcyclohexane ethers, the cyclohexane ring is typically the parent structure,

unless the alkyl group attached to the oxygen is larger and more complex.[3] The longest carbon chain or the ring with more carbon atoms is chosen as the parent.[4]

- Identify the Alkoxy Substituent: The -OR group is named as an "alkoxy" group by taking the name of the alkyl group and changing the "-yl" ending to "-oxy" (e.g., -OCH₃ is methoxy, -OCH₂CH₃ is ethoxy).[5]
- Numbering the Cyclohexane Ring:
 - The numbering of the ring is done to give the substituents the lowest possible locants (positions).[6]
 - The "lowest set of locants" rule is applied, which means comparing the locant sets term by term and choosing the one with the lowest number at the first point of difference.[6]
 - All substituents, including the alkoxy group and methyl groups, are considered together when determining the lowest locant set.[6]
- Alphabetical Ordering of Substituents: All substituent names (e.g., ethoxy, methyl, chloro) are listed in alphabetical order, irrespective of their locant numbers.[1]
- Designation of Stereochemistry:
 - Relative Stereochemistry: The terms cis and trans are used to describe the relative orientation of two substituents on the cyclohexane ring. Cis indicates that the substituents are on the same face of the ring, while trans indicates they are on opposite faces.[7][8]
 - Absolute Stereochemistry: The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter. These descriptors are placed in parentheses at the beginning of the IUPAC name.[9]

Examples of IUPAC Nomenclature for Substituted Methylcyclohexane Ethers

Example 1: 1-Methoxy-2-methylcyclohexane

- Parent Structure: Cyclohexane

- Substituents: A methoxy group ($-\text{OCH}_3$) and a methyl group ($-\text{CH}_3$).
- Numbering: To assign the lowest locants, we can start at either the methoxy- or methyl-substituted carbon. In either case, the locants are 1 and 2.
- Alphabetical Order: "Methoxy" comes before "methyl". Therefore, the name is 1-methoxy-2-methylcyclohexane.
- Stereochemistry: This compound can exist as cis and trans diastereomers.
 - cis-1-Methoxy-2-methylcyclohexane
 - trans-1-Methoxy-2-methylcyclohexane
- Absolute Configuration: For a specific enantiomer, the name would include the R/S descriptors, for example, (1R,2S)-1-methoxy-2-methylcyclohexane.

Example 2: 1-Ethoxy-1,4-dimethylcyclohexane

- Parent Structure: Cyclohexane
- Substituents: An ethoxy group ($-\text{OCH}_2\text{CH}_3$) and two methyl groups ($-\text{CH}_3$).
- Numbering: To achieve the lowest locant set, we start numbering at the carbon with two substituents (the ethoxy and one methyl group). This gives the locant set 1,1,4.
- Alphabetical Order: "Ethoxy" comes before "dimethyl".
- Final Name: 1-ethoxy-1,4-dimethylcyclohexane.
- Stereochemistry: This compound can also exist as cis and trans isomers based on the relative positions of the C1-ethoxy/methyl groups and the C4-methyl group. For instance, cis-1-ethoxy-1,4-dimethylcyclohexane.

Quantitative Data

The physical and spectroscopic properties of substituted methylcyclohexane ethers are crucial for their identification and characterization. Below is a summary of data for representative

compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Refractive Index (n _{20/D})	Key Spectroscopic Features
1-Methoxycyclohexane	C ₇ H ₁₄ O	114.19	134-136	1.438	MS (m/z): 114 (M+), 83, 58, 45. [10]
1-Methoxy-2-methylcyclohexane	C ₈ H ₁₆ O	128.21	Not available	Not available	IR (cm ⁻¹): Characteristic C-O stretch around 1100. [11]
1-Methoxy-4-methylcyclohexane	C ₈ H ₁₆ O	128.21	148	1.432-1.436	¹³ C NMR: Signals for methoxy carbon (~56 ppm) and ring carbons. [3] [12]
1-Ethoxy-2-methylcyclohexane	C ₉ H ₁₈ O	142.24	Not available	Not available	Structure confirmed by IUPAC name in PubChem. [13]

Experimental Protocols

The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers, including substituted methylcyclohexane ethers.[\[7\]](#)[\[9\]](#)

Protocol: Synthesis of cis- and trans-1-Methoxy-4-methylcyclohexane

This protocol describes the synthesis of 1-methoxy-4-methylcyclohexane from 4-methylcyclohexanol via the Williamson ether synthesis.

Materials:

- 4-Methylcyclohexanol (mixture of cis and trans isomers)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Iodomethane (CH₃I)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

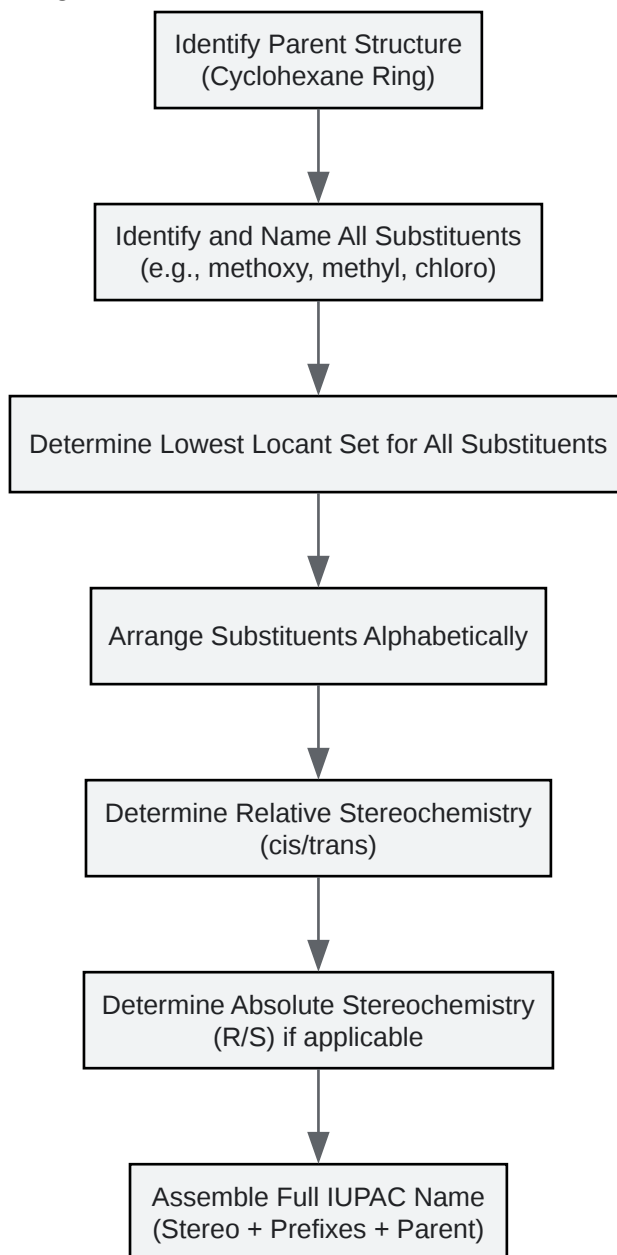
- **Reaction Setup:** A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under a nitrogen atmosphere.
- **Alcohol Deprotonation:** Anhydrous THF (30 mL) and 4-methylcyclohexanol (5.0 g, 43.8 mmol) are added to the flask. The solution is cooled to 0 °C in an ice bath. Sodium hydride (2.1 g of 60% dispersion, 52.5 mmol) is added portion-wise over 15 minutes. The mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases.
- **Ether Formation:** The flask is cooled again to 0 °C, and iodomethane (6.8 g, 3.0 mL, 48.2 mmol) is added dropwise via syringe. The reaction mixture is then stirred at room temperature overnight.
- **Workup:** The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

- Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Characterization: The resulting crude product, a mixture of cis- and trans-1-methoxy-4-methylcyclohexane, can be purified by fractional distillation or column chromatography. The product identity and purity are confirmed by ^1H NMR, ^{13}C NMR, and GC-MS.

Mandatory Visualizations

The following diagram illustrates the logical steps involved in determining the IUPAC name for a substituted methylcyclohexane ether.

Logical Workflow for IUPAC Nomenclature

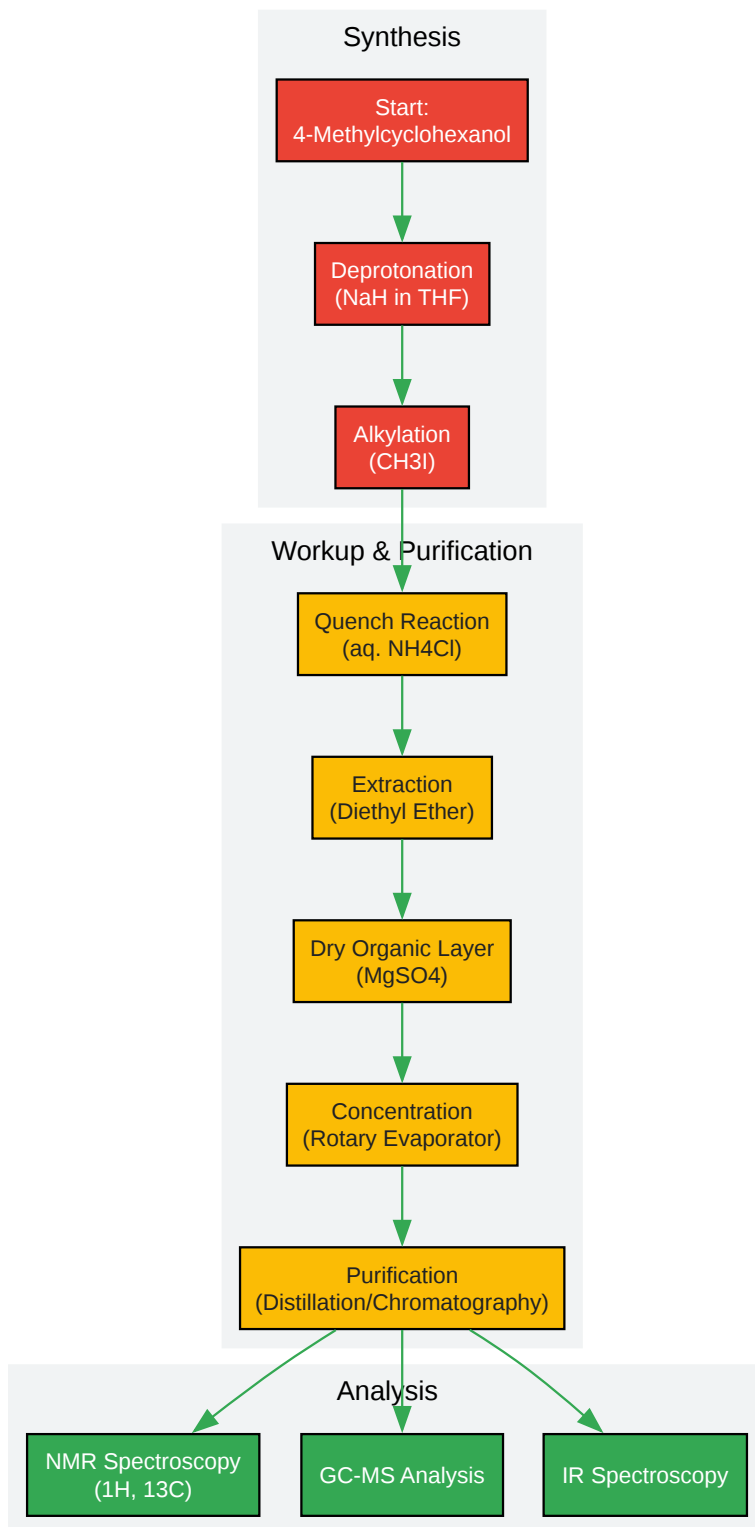


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Fig. 1: IUPAC Naming Workflow

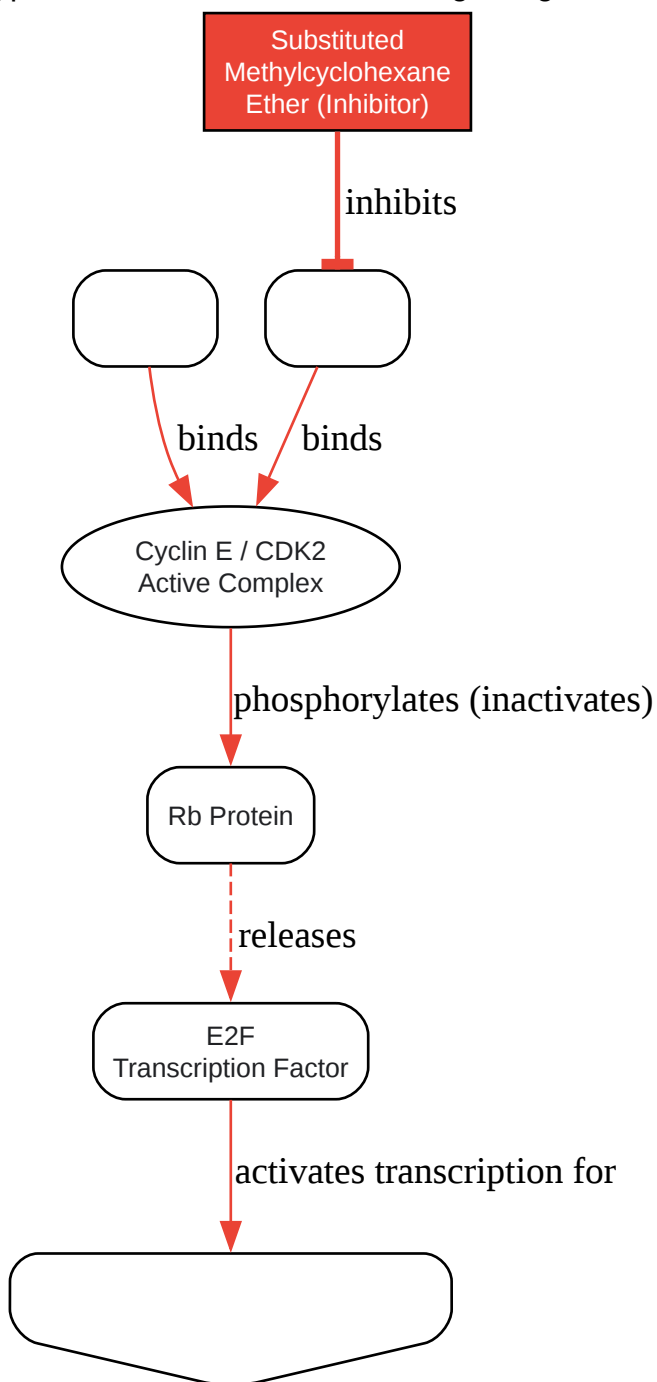
The diagram below outlines the key stages in the synthesis and characterization of a substituted methylcyclohexane ether.

Experimental Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)**Fig. 2:** Synthesis & Analysis Workflow

Substituted cyclic ethers can be designed as inhibitors for various enzymes, including those critical for cell cycle regulation, such as Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 can lead to cell cycle arrest and is a target for anti-cancer drug development.^[14] The following diagram illustrates a simplified cell cycle pathway and the point of intervention for a hypothetical substituted methylcyclohexane ether designed as a CDK2 inhibitor.

Hypothetical Inhibition of CDK2 Signaling Pathway



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Fig. 3: Cell Cycle Inhibition Pathway

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